molecular formula C4H6O2 B3257199 2,6-Dioxabicyclo[3.1.0]hexane CAS No. 285-72-3

2,6-Dioxabicyclo[3.1.0]hexane

Cat. No.: B3257199
CAS No.: 285-72-3
M. Wt: 86.09 g/mol
InChI Key: GOKABALRNHVSMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dioxabicyclo[3.1.0]hexane is a bicyclic organic compound with the molecular formula C4H6O2. It is also known as 3,4-epoxytetrahydrofuran. This compound is characterized by its unique structure, which includes a three-membered epoxide ring fused to a five-membered tetrahydrofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dioxabicyclo[3.1.0]hexane can be synthesized through several methods. One common method involves the epoxidation of tetrahydrofuran derivatives. For example, the reaction of tetrahydrofuran with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale epoxidation processes. These processes often employ catalysts to enhance the reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dioxabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted tetrahydrofuran derivatives .

Scientific Research Applications

2,6-Dioxabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,6-Dioxabicyclo[3.1.0]hexane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form new bonds and create complex structures. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dioxabicyclo[3.1.0]hexane is unique due to its specific ring structure and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

2,6-dioxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O2/c1-2-5-4-3(1)6-4/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKABALRNHVSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dioxabicyclo[3.1.0]hexane
Reactant of Route 2
2,6-Dioxabicyclo[3.1.0]hexane
Reactant of Route 3
2,6-Dioxabicyclo[3.1.0]hexane
Reactant of Route 4
2,6-Dioxabicyclo[3.1.0]hexane
Reactant of Route 5
2,6-Dioxabicyclo[3.1.0]hexane
Reactant of Route 6
2,6-Dioxabicyclo[3.1.0]hexane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.